2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(3-methylphenyl)acetamide
Description
Historical Development of Triazolo[4,3-a]Pyrazine Derivatives
The triazolo[4,3-a]pyrazine scaffold has emerged as a privileged structure in medicinal chemistry due to its versatility in drug design. First synthesized in the late 20th century, this bicyclic heterocycle combines a triazole ring fused to a pyrazine moiety, enabling diverse interactions with biological targets. A landmark in its history was the development of sitagliptin , a dipeptidyl peptidase-4 (DPP-4) inhibitor approved in 2006 for type II diabetes mellitus. Sitagliptin’s 3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine pharmacophore demonstrated the scaffold’s potential for optimizing pharmacokinetic properties and target selectivity.
Subsequent research expanded into oncology and infectious diseases. For example, derivatives bearing 4-oxo-pyridazinone moieties (e.g., 22i ) exhibited nanomolar inhibition of c-Met kinase (IC~50~ = 48 nM) and potent cytotoxicity against A549 lung cancer cells (IC~50~ = 0.83 ± 0.07 μM). Parallel work in antimicrobial chemistry revealed that structural modifications at the pyrazine C-8 position, such as sulfonamide or indole substitutions, enhanced activity against Staphylococcus aureus and Escherichia coli. These advancements established triazolo[4,3-a]pyrazine as a scaffold capable of addressing multiple therapeutic areas through rational substituent engineering.
Positioning of 2-[8-(2-Methylphenoxy)-3-Oxo-2H,3H-Triazolo[4,3-a]Pyrazin-2-yl]-N-(3-Methylphenyl)Acetamide in Medicinal Chemistry
The compound 2-[8-(2-methylphenoxy)-3-oxo-2H,3H-triazolo[4,3-a]pyrazin-2-yl]-N-(3-methylphenyl)acetamide (CAS: 1251600-37-9) represents a strategic innovation in triazolo-pyrazine chemistry. Its structure features three critical regions:
- C-8 2-Methylphenoxy Group : This lipophilic substituent may enhance membrane permeability, analogous to the 4-oxo-pyridazinone moiety in c-Met inhibitors.
- C-3 Oxo Functionality : The ketone group at position 3 introduces hydrogen-bonding potential, a feature shared with sitagliptin’s trifluoromethyl group.
- N-(3-Methylphenyl)Acetamide Side Chain : The acetamide linker and aromatic tail mirror structural motifs in antibacterial triazolo-pyrazines (e.g., compound 2e , MIC = 16 μg/mL against E. coli).
Comparative analysis with clinically relevant derivatives highlights its unique hybrid design (Table 1).
Table 1: Structural and Functional Comparison of Select Triazolo[4,3-a]Pyrazine Derivatives
Current Research Landscape and Significance
Recent studies emphasize the scaffold’s adaptability for dual-target therapies. For instance, trifluoromethyl derivatives show concurrent antidiabetic and anti-inflammatory effects, while pyridazinone hybrids inhibit both kinase and protease targets. The target compound’s 2-methylphenoxy and acetamide groups position it as a candidate for:
- Kinase Inhibition : Structural similarity to 22i suggests potential c-Met or EGFR tyrosine kinase activity.
- Antimicrobial Action : The acetamide side chain aligns with antibacterial pharmacophores effective against Gram-negative pathogens.
Ongoing synthetic efforts focus on optimizing its physicochemical properties. With a molecular weight of 389.4 g/mol and logP ~2.8 (predicted), the compound adheres to Lipinski’s rules for drug-likeness. Current research priorities include:
- In Vitro Screening : Profiling against kinase panels and microbial strains.
- Docking Studies : Predicting interactions with c-Met’s ATP-binding pocket or bacterial DNA gyrase.
- SAR Expansion : Modifying the phenoxy group’s methyl position or acetamide substituents.
This compound exemplifies the scaffold’s capacity to integrate multiple bioactive motifs, bridging oncology and infectious disease research.
Properties
IUPAC Name |
2-[8-(2-methylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3/c1-14-6-5-8-16(12-14)23-18(27)13-26-21(28)25-11-10-22-20(19(25)24-26)29-17-9-4-3-7-15(17)2/h3-12H,13H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOGHBCPMSJKTFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)OC4=CC=CC=C4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(3-methylphenyl)acetamide typically involves multiple steps. One common method includes the reaction of 2-methylphenol with 8-chloro-3-oxo[1,2,4]triazolo[4,3-a]pyrazine in the presence of a base to form the intermediate 2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]amine. This intermediate is then reacted with 3-methylphenylacetyl chloride under basic conditions to yield the final product .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy and acetamide groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
Scientific Research Applications
2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(3-methylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Medicine: Explored for its potential anticancer properties and as a lead compound for drug development.
Mechanism of Action
The mechanism of action of 2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound is believed to inhibit key enzymes or receptors involved in the biological pathways of microorganisms or cancer cells. This inhibition disrupts essential cellular processes, leading to the death of the target cells .
Comparison with Similar Compounds
Key Observations :
- The target compound’s 2-methylphenoxy group confers greater lipophilicity compared to the 4-hydroxyphenyl analog , which may favor blood-brain barrier penetration but reduce aqueous solubility.
Biological Activity
The compound 2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(3-methylphenyl)acetamide (CAS Number: 1251692-91-7) belongs to a class of triazolo-pyrazine derivatives known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential as an anticancer agent and its mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 389.4 g/mol. The structure features a triazolo-pyrazine core, which is significant for its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C21H19N5O3 |
| Molecular Weight | 389.4 g/mol |
| CAS Number | 1251692-91-7 |
Research indicates that compounds within the triazolo-pyrazine class exhibit antitumor activity by inhibiting specific kinases involved in cancer cell proliferation. The primary focus has been on their interaction with c-Met and VEGFR-2 kinases, both critical in tumor growth and metastasis.
c-Met Kinase Inhibition
c-Met is a receptor tyrosine kinase that plays a key role in cell growth, survival, and motility. Inhibition of c-Met signaling can lead to reduced tumor growth and increased apoptosis in cancer cells. Studies have shown that derivatives similar to the compound demonstrate potent c-Met inhibitory activity.
Antiproliferative Effects
In vitro studies have assessed the antiproliferative effects of the compound against various cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer).
These results indicate a strong potential for this compound as an anticancer agent.
Mechanistic Studies
Further mechanistic studies have revealed that treatment with the compound leads to:
- Cell Cycle Arrest : The compound induces G0/G1 phase arrest in A549 cells.
- Apoptosis Induction : Late-stage apoptosis was confirmed through Annexin V-FITC/PI staining assays.
- Western Blot Analysis : Downregulation of c-Met and VEGFR-2 expression was observed post-treatment, supporting its role as an effective inhibitor of these pathways.
Case Studies
One notable study evaluated several derivatives of triazolo-pyrazines against c-Met and VEGFR-2 kinases. Among these, the compound exhibited promising results comparable to established inhibitors like foretinib, particularly with an IC50 value for c-Met at approximately 26 nM .
Q & A
Q. What are the common synthetic routes for this compound?
The synthesis typically involves multi-step procedures starting with the formation of the triazolopyrazine core, followed by functionalization with phenoxy and acetamide groups. For example:
- Core synthesis : Cyclocondensation of precursors under anhydrous conditions (e.g., DMF, EDCI·HCl, HOBt) to form the triazolopyrazine ring .
- Functionalization : Introduction of 2-methylphenoxy and 3-methylphenylacetamide groups via nucleophilic substitution or coupling reactions .
- Purification : Liquid chromatography (e.g., cyclohexane/EtOAc/MeOH mixtures) or recrystallization (e.g., ethanol or 2-methoxyethanol) yields pure product (63–99% yields) .
Q. What spectroscopic techniques are employed for structural characterization?
Key methods include:
- 1H/13C NMR : Assignments of aromatic protons (δ 7.30–8.12 ppm) and carbonyl carbons (δ 171.6–151.5 ppm) confirm substitution patterns .
- IR spectroscopy : Peaks at 1716 cm⁻¹ (C=O stretching) and 3473 cm⁻¹ (N-H stretching) validate functional groups .
- Elemental analysis : Matches calculated values (e.g., C28H27N7O) to verify purity .
Q. What safety protocols are recommended when handling this compound?
Based on its GHS classification (acute toxicity, skin/eye irritation):
- PPE : Wear gloves, lab coats, and eye protection to avoid direct contact .
- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols .
- Emergency measures : Flush eyes with water for 15 minutes; wash skin with soap and water .
Advanced Research Questions
Q. How can researchers optimize reaction yields during synthesis?
- Catalyst optimization : Use coupling agents like EDCI·HCl with HOBt to enhance amide bond formation efficiency (e.g., 99% yield in peptide-like couplings) .
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
- Temperature control : Heating at 50–60°C ensures complete cyclization while avoiding decomposition .
Q. How to address contradictions in spectroscopic data interpretation?
- Cross-validation : Compare NMR data with computational predictions (e.g., DFT calculations) to resolve ambiguous peaks .
- Isotopic labeling : Use deuterated analogs to distinguish overlapping signals in crowded aromatic regions .
- Supplementary techniques : Employ mass spectrometry (ES/MS) to confirm molecular ions (e.g., m/z 428.3 [M+H]⁺) .
Q. What strategies are used to determine stereochemistry in derivatives?
- Chiral chromatography : Separate enantiomers using columns like Chiralpak® OD with methanol/CO2 mixtures (e.g., resolving isomers with >98% enantiomeric excess) .
- NMR coupling constants : Analyze vicinal coupling (e.g., J = 4.8–7.8 Hz) to infer spatial arrangements of substituents .
- X-ray crystallography : Resolve absolute configuration via single-crystal diffraction (e.g., Acta Crystallographica reports) .
Methodological Considerations
- Data contradiction analysis : Discrepancies in melting points (e.g., 244–246°C vs. 263–264°C) may arise from polymorphic forms; use differential scanning calorimetry (DSC) to identify crystalline phases .
- Reaction troubleshooting : Low yields in coupling steps can be mitigated by pre-activating carboxylic acids with HOBt/EDCI before adding amines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
